N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride
Overview
Description
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is an organic compound known for its role as a local anesthetic agent. It is a derivative of bupivacaine, a widely used anesthetic in medical procedures. This compound is characterized by its ability to cross biological membranes due to its lipid-soluble nature .
Scientific Research Applications
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane permeability and drug transport mechanisms.
Medicine: Investigated for its anesthetic properties and potential use in pain management.
Mechanism of Action
Target of Action
The compound, also known as N-(2’,6’-Dinethylphenyl)-2-piperidinecarboxamide HCl, is primarily used in the synthesis of bupivacaine , a long-acting amide local anesthetic . The primary targets of this compound are the sodium channels located in the cell membrane of nerve fibers .
Mode of Action
The compound acts as a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature . It reversibly blocks the propagation of action potentials along nerve fibers by preventing the inward movement of sodium ions through the sodium channels . This blockage inhibits the generation and conduction of nerve impulses, thereby producing a local anesthetic effect .
Biochemical Pathways
The compound is metabolized in the liver through oxidative dealkylation, forming bupivacaine . Bupivacaine then interacts with the sodium channels in nerve fibers, blocking the transmission of nerve signals in the local area where it is applied .
Pharmacokinetics
It is metabolized in the liver and likely excreted via the kidneys .
Result of Action
The primary result of the compound’s action is local anesthesia . By blocking sodium channels, it prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the local area where it is applied .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. While specific details are not available from the search results, factors such as pH, temperature, and the presence of other substances can potentially affect its action. For instance, the compound’s lipid-soluble nature suggests that it may be affected by the lipid content of the target tissue. Additionally, its stability and efficacy could be influenced by storage conditions .
Safety and Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interaction with biological membranes. Due to its lipid-soluble nature, it can easily cross biological membranes, which is essential for its function as a local anesthetic . This compound interacts with various enzymes and proteins, including sodium channels, where it exerts its anesthetic effects by inhibiting the influx of sodium ions, thereby blocking nerve signal transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving sodium channels. This modulation leads to the inhibition of nerve signal transmission, resulting in localized anesthesia . Additionally, this compound can affect gene expression and cellular metabolism by altering the activity of specific enzymes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with sodium channels. By binding to these channels, it inhibits the influx of sodium ions, which is essential for the propagation of nerve impulses . This inhibition results in the blockade of nerve signal transmission, leading to its anesthetic effects. Furthermore, this compound may also influence enzyme activity, either by inhibition or activation, and can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a reduction in its efficacy as an anesthetic . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, although these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces localized anesthesia without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its metabolism in the liver. It undergoes oxidative dealkylation to form its primary metabolite, which is then further processed by enzymes such as cytochrome P450 . This metabolism can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipid-soluble nature. This property allows it to cross cell membranes easily and accumulate in specific tissues, particularly nerve tissues . Transporters and binding proteins may also play a role in its distribution, influencing its localization and accumulation within the body .
Subcellular Localization
This compound is primarily localized in nerve tissues, where it exerts its anesthetic effects. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its function, as it needs to be in proximity to sodium channels to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with piperidine-2-carboxylic acid. The process includes the following steps:
Formation of the Amide Bond: The reaction between 2,6-dimethylaniline and piperidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:
Large-scale Reaction Vessels: Utilizing reactors that can handle large volumes of reactants.
Continuous Monitoring: Ensuring the reaction conditions such as temperature, pH, and reactant concentrations are continuously monitored and controlled.
Purification: Employing techniques like crystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields the reduced amine or alcohol derivatives.
Substitution: Results in substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: A longer-acting local anesthetic with similar structure and function.
Mepivacaine: Another local anesthetic with a slightly different structure but similar mechanism of action.
Ropivacaine: Known for its reduced cardiotoxicity compared to bupivacaine.
Uniqueness
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is unique due to its specific structural modifications that enhance its lipid solubility and membrane permeability, making it an effective local anesthetic with a rapid onset of action .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXNUJDRBMBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335103 | |
Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65797-42-4 | |
Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65797-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2',6'-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065797424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2',6'-dimethylphenyl)-2-piperidinecarboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Pipecolinoxylidide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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